![molecular formula C28H31F6NO3 B1139178 Autotaxin modulator 1](/img/structure/B1139178.png)
Autotaxin modulator 1
Overview
Description
Autotaxin modulator 1 is a compound known for its ability to inhibit the enzyme autotaxin (ATX). Autotaxin is a secreted glycoprotein that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive phospholipid involved in various cellular processes such as cell proliferation, migration, and survival . This compound has shown potential in research related to demyelination due to injury or disease, as well as proliferative disorders like cancer .
Preparation Methods
The synthesis of Autotaxin modulator 1 involves several steps, starting with the preparation of naphthalenes and isoquinolines as ATX modulating agents . The synthetic route and reaction conditions are detailed in patent WO 2014018881 A1, Compound Example 12b . The compound is typically prepared using standard organic synthesis techniques, including the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as phosphodiesterase inhibitors .
Chemical Reactions Analysis
Autotaxin modulator 1 undergoes various chemical reactions, including hydrolysis and inhibition of phosphodiesterase bonds . Common reagents used in these reactions include lysophosphatidylcholine (LPC) and other nucleotides . The major product formed from these reactions is lysophosphatidic acid (LPA), which is a key signaling molecule in various biological processes .
Scientific Research Applications
Cancer Therapy
Role of Autotaxin in Tumor Progression
Autotaxin plays a significant role in cancer progression by promoting cell motility, invasion, and metastasis. It is known to enhance tumor cell migration through the production of LPA, which acts as a potent chemoattractant for tumor cells. For instance, in pancreatic ductal adenocarcinoma (PDAC), autotaxin secretion by cancer-associated fibroblasts (CAFs) has been linked to adaptive resistance against therapies targeting TGFβ. Studies have shown that patients with increased autotaxin levels during treatment with galunisertib exhibited shorter progression-free survival compared to those without increased levels .
Case Study: Breast Cancer
In breast cancer models, inhibiting autotaxin with specific inhibitors has demonstrated reduced tumor growth and metastasis. In a syngeneic mouse model (4T1/Balb/c), the inhibition of autotaxin resulted in decreased inflammatory cytokines and slowed tumor progression . This suggests that autotaxin modulators could serve as effective therapeutic agents in breast cancer treatment.
Inflammation and Fibrosis
Mechanisms of Action
Autotaxin modulates inflammatory responses by influencing the recruitment and activation of fibroblasts and immune cells. In rheumatoid arthritis models, activated synovial fibroblasts express high levels of autotaxin, contributing to disease pathology through increased LPA production . Targeting autotaxin may provide a therapeutic strategy to mitigate inflammation in chronic diseases.
Case Study: Autoimmune Diseases
Research indicates that blocking autotaxin activity can significantly reduce joint inflammation and damage in animal models of arthritis. By decreasing LPA levels, these treatments have shown promise in alleviating symptoms associated with autoimmune conditions .
Vascular Diseases
Implications in Atherosclerosis
Autotaxin and LPA signaling are implicated in vascular pathology, particularly atherosclerosis. Elevated levels of LPA have been associated with increased inflammatory responses within arterial plaques. In preclinical studies, inhibiting autotaxin has been shown to reduce plaque burden and improve vascular health outcomes .
Data Table: Effects of Autotaxin Inhibition on Vascular Health
Study Focus | Model Type | Key Findings |
---|---|---|
Atherosclerosis | ApoE−/− Mice | Reduced plaque burden with autotaxin inhibitors |
Vascular Injury | Zebrafish | Impaired endothelial repair with high autotaxin levels |
Inflammation | Human Cell Lines | Decreased cytokine production upon inhibition |
Neurological Disorders
Potential Neuroprotective Effects
Emerging research suggests that autotaxin may play a role in neurodegenerative diseases by modulating neuroinflammation. The interaction between cannabinoids and autotaxin signaling pathways indicates a potential therapeutic avenue for conditions like multiple sclerosis . Cannabinoids have been shown to inhibit autotaxin activity, which could mitigate neuroinflammatory processes.
Mechanism of Action
Autotaxin modulator 1 exerts its effects by inhibiting the enzyme autotaxin, which is responsible for the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid . The inhibition of autotaxin leads to a decrease in the production of lysophosphatidic acid, thereby affecting various cellular processes such as cell proliferation, migration, and survival . The molecular targets involved in this mechanism include the autotaxin enzyme and the lysophosphatidic acid receptors (LPARs) on the cell membrane .
Comparison with Similar Compounds
Biological Activity
Autotaxin (ATX) is a critical enzyme involved in the synthesis of lysophosphatidic acid (LPA), a bioactive lipid that plays significant roles in various physiological and pathological processes including cell motility, angiogenesis, and tumor progression. The modulation of ATX activity has emerged as a promising therapeutic strategy in cancer treatment and other diseases. This article delves into the biological activity of Autotaxin modulator 1, exploring its mechanisms, effects on cellular processes, and potential therapeutic implications.
Overview of Autotaxin
Autotaxin is an ecto-enzyme that hydrolyzes lysophospholipids to produce LPA. This enzyme is secreted by various cell types and is particularly abundant in the tumor microenvironment. The biological activities of ATX are mediated through LPA receptors (LPAR), which are G protein-coupled receptors that influence numerous cellular functions such as proliferation, migration, and survival .
Substrate Specificity:
ATX has been shown to hydrolyze different substrates, including sphingosylphosphorylcholine (SPC), resulting in the production of sphingosine-1-phosphate (S1P). This reaction contributes to ATX's role in enhancing tumor cell motility and angiogenesis . The ability of ATX to modulate LPA and S1P levels signifies its multifaceted role in cancer biology.
Cancer Progression:
Research indicates that ATX promotes tumor growth and metastasis through various pathways. For instance, in pancreatic ductal adenocarcinoma (PDAC), ATX secretion by cancer-associated fibroblasts (CAFs) has been linked to adaptive resistance against therapies targeting TGFβ. Elevated levels of circulating ATX were associated with poorer patient outcomes, highlighting its potential as a biomarker for treatment response .
Inflammatory Response:
In breast cancer models, ATX expression was found to be upregulated in response to inflammatory cytokines activated by LPA signaling. This suggests a feedforward loop where inflammation enhances ATX activity, which in turn promotes further tumor progression .
Study 1: Inhibition of Autotaxin in Breast Cancer
A study utilized a potent oral ATX inhibitor in a murine model of breast cancer, demonstrating that inhibition not only slowed tumor growth but also reduced lung metastasis. The treatment significantly decreased inflammatory cytokine concentrations within the tumor microenvironment .
Study 2: ATX Levels as Predictors of Therapy Response
In clinical trials involving PDAC patients treated with galunisertib (a TGFβ receptor inhibitor), increased plasma levels of autotaxin were correlated with reduced progression-free survival. Conversely, patients with stable or reduced autotaxin levels had better outcomes, suggesting that monitoring autotaxin could guide therapeutic strategies .
Research Findings
Study | Findings | Implications |
---|---|---|
Aoki et al. (2020) | Identified ATX's role in hydrolyzing SPC to S1P, influencing cell motility. | Suggests targeting ATX could modulate tumor cell behavior. |
Clinical Trial on PDAC | Increased autotaxin levels predicted poor response to TGFβ inhibition therapy. | Highlights autotaxin as a potential biomarker for treatment efficacy. |
Inhibition Studies | Inhibition of ATX reduced inflammatory cytokines and tumor progression in animal models. | Supports the development of ATX inhibitors as therapeutic agents. |
Properties
IUPAC Name |
8-[(1R)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASAAIJIFDWSB-WMHNCSEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.